molecular formula C9H10N2O4 B020658 2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI) CAS No. 107468-56-4

2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)

Cat. No.: B020658
CAS No.: 107468-56-4
M. Wt: 210.19 g/mol
InChI Key: QMVDKVJNVBFMAG-UHFFFAOYSA-N
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Description

Methyl 3-((methoxycarbonyl)amino)picolinate is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol. It is a derivative of picolinic acid and is characterized by the presence of a methoxycarbonyl group attached to the amino group at the 3-position of the picolinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((methoxycarbonyl)amino)picolinate typically involves the esterification of picolinic acid derivatives. One common method includes the reaction of picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production methods for Methyl 3-((methoxycarbonyl)amino)picolinate often involve large-scale esterification processes. These methods utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((methoxycarbonyl)amino)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the picolinic acid ring, especially at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

Methyl 3-((methoxycarbonyl)amino)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-((methoxycarbonyl)amino)picolinate involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the methoxycarbonyl group.

    Methyl Picolinate: Similar structure but without the amino group.

    Ethyl 3-((methoxycarbonyl)amino)picolinate: An ethyl ester analog with similar properties.

Uniqueness

Methyl 3-((methoxycarbonyl)amino)picolinate is unique due to the presence of both the methoxycarbonyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

methyl 3-(methoxycarbonylamino)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)7-6(4-3-5-10-7)11-9(13)15-2/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVDKVJNVBFMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)
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2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)
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2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)
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2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)
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2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)
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2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)

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